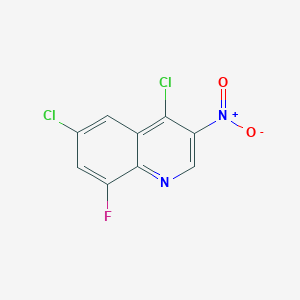

4,6-Dichloro-8-fluoro-3-nitroquinoline

Description

Properties

Molecular Formula |

C9H3Cl2FN2O2 |

|---|---|

Molecular Weight |

261.03 g/mol |

IUPAC Name |

4,6-dichloro-8-fluoro-3-nitroquinoline |

InChI |

InChI=1S/C9H3Cl2FN2O2/c10-4-1-5-8(11)7(14(15)16)3-13-9(5)6(12)2-4/h1-3H |

InChI Key |

GSWLNNAMXJEINS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=NC=C(C(=C21)Cl)[N+](=O)[O-])F)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material Synthesis

Formation of Acrylate Intermediates

- The acid chloride reacts with ethyl 3-(N,N-dimethylamino)acrylate to form ethyl-3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate. This intermediate is key for further cyclization into the quinoline core.

Cyclization and Quinolone Core Formation

The acrylate intermediate undergoes cyclization upon treatment with cyclopropylamine and heating in the presence of potassium carbonate and DMF. This step yields ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate with high efficiency, avoiding harsh conditions and minimizing side reactions.

The cyclization temperature is optimized at 85 °C for 2 hours, significantly lower than previously reported 160 °C, enhancing yield and purity.

Hydrolysis to Target Acid

- The ester group in the cyclized product is hydrolyzed using methanolic hydrochloric acid to afford the corresponding carboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid , in yields exceeding 90%.

Alternative Hydrolysis and Hydrolysis Resistance Notes

- Hydrolysis of chloro substituents at positions 4 and 6 can be challenging due to their resistance to acidic hydrolysis, as noted in related quinoline derivatives. For example, 6-chloro substituents are resistant to hydrolysis in 70% sulfuric acid at 200 °C, suggesting that selective substitution strategies must be employed to preserve these groups during synthesis.

Summary of Preparation Steps in Tabular Form

Research Findings and Optimization

The optimized synthetic route avoids expensive and hazardous solvents such as ethoxyethane and pyridine, instead favoring methanol and aqueous ethanol mixtures, which simplifies purification and reduces costs.

The presence of the nitro group at C-8 is critical for activating the aromatic ring towards nucleophilic substitution at C-7, enabling the introduction of various primary amines under mild conditions.

Attempts to nitrate fluoroquinolone nuclei directly at C-8 using fuming nitric acid were unsuccessful, often leading to decarboxylation and nitration at undesired positions, underscoring the importance of precursor design.

The hydrolysis resistance of chloro substituents at positions 4 and 6 demands careful control of reaction conditions to preserve these groups, which are essential for the biological activity of the final compound.

Chemical Reactions Analysis

4,6-Dichloro-8-fluoro-3-nitroquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions include aminoquinolines and other substituted quinoline derivatives .

Scientific Research Applications

The compound 7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline, a member of the quinoline family, is a heterocyclic aromatic compound with bromine, chlorine, fluorine, and nitro functional groups attached to the quinoline ring. These additions affect the compound's chemical and physical properties, making it valuable in scientific research.

Scientific Research Applications

7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic transformations. It is also studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties. Research is ongoing to explore its potential as a therapeutic agent, particularly in developing new drugs for infectious diseases and cancer, as well as in the development of advanced materials, including liquid crystals and dyes.

7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline has potential antibacterial, antifungal, and anticancer properties. Research indicates that the compound exhibits antibacterial properties and can inhibit various bacterial strains by targeting essential enzymes involved in bacterial metabolism. Studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In addition to antibacterial effects, the compound has demonstrated antifungal activity, inhibiting the growth of fungi by disrupting cell wall synthesis and interfering with metabolic pathways, with documented efficacy against common pathogens such as Candida albicans in laboratory settings.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-8-fluoro-3-nitroquinoline involves its interaction with specific molecular targets and pathways. The compound’s fluorine and chlorine atoms enhance its ability to bind to enzymes and other proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial and antineoplastic activities .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural differences and molecular properties of 4,6-Dichloro-8-fluoro-3-nitroquinoline and its analogues:

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Positions) | Key Features |

|---|---|---|---|---|

| 4,6-Dichloro-8-fluoro-3-nitroquinoline | C₉H₃Cl₂FN₂O₂ | ~275 | Cl (4,6), F (8), NO₂ (3) | High electronegativity, moderate size |

| 4,6-Dichloro-8-(trifluoromethyl)quinoline | C₁₀H₄Cl₂F₃N | 266.04 | Cl (4,6), CF₃ (8) | Increased lipophilicity, bulkier |

| 3-Bromo-8-chloro-6-nitroquinoline | C₉H₄N₂O₂ClBr | 287.49 | Br (3), Cl (8), NO₂ (6) | Higher molecular weight, bromine |

| 8-Bromo-2,4,6-trichloro-3-nitroquinoline | C₉HN₂O₂Cl₃Br | ~358 | Br (8), Cl (2,4,6), NO₂ (3) | Extreme halogenation, low solubility |

Key Observations :

- Fluorine vs.

- Bromine vs. Chlorine/Fluorine: Brominated analogues (e.g., 3-Bromo-8-chloro-6-nitroquinoline) exhibit higher molecular weights and altered solubility profiles (e.g., slight solubility in DMSO and chloroform) .

Q & A

Q. Methodological Answer :

- GHS Hazards : Based on analogs (e.g., 4-Chloro-8-fluoroquinoline), expect H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Mitigation :

- Use PPE (nitrile gloves, goggles, fume hood).

- Store in sealed containers at 2–8°C to prevent degradation .

- Neutralize spills with 10% sodium bicarbonate.

Advanced Research Questions

How do substituent positions influence biological activity?

Methodological Answer :

A comparative study of quinoline derivatives reveals:

How to resolve contradictions in solubility data for this compound?

Methodological Answer :

Reported solubility discrepancies (e.g., DMSO vs. ethanol) may arise from:

- Crystallinity : Recrystallize from hot ethanol to improve batch consistency .

- Analytical Method : Use dynamic light scattering (DLS) to detect aggregates in DMSO.

Validation Workflow :

Prepare saturated solutions in triplicate.

Filter (0.22 µm) and quantify via UV-Vis (λmax = 320 nm).

Compare with PubChem computational data .

What strategies optimize its stability in long-term storage?

Q. Methodological Answer :

- Degradation Pathways : Nitro group reduction (via light/moisture) and dehalogenation.

- Stabilization :

How to design SAR studies for derivatives of this compound?

Q. Methodological Answer :

Core Modifications :

- Replace Cl with Br (e.g., 6-Bromo-4-chloro-8-fluoro-3-nitroquinoline) to assess halogen effects .

- Substitute nitro with amino for reduced toxicity.

Assay Selection :

- Antimicrobial : Broth microdilution (CLSI guidelines).

- Anticancer : MTT assay on HeLa cells.

Computational Modeling : Use DFT to predict electron-withdrawing effects of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.